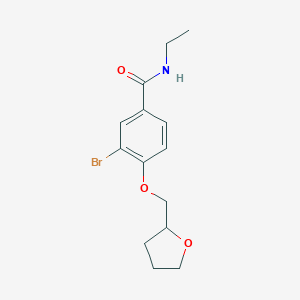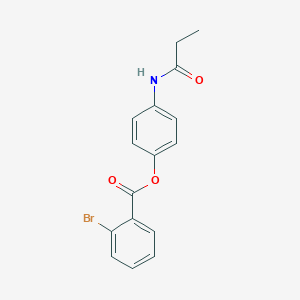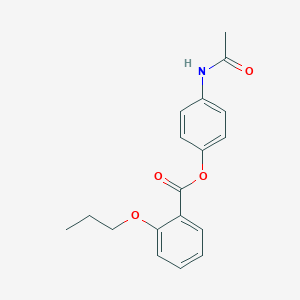![molecular formula C16H11ClN2O2S B268688 N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as CB-13, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system.
Mecanismo De Acción
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase (MAPK) signaling pathways, and the modulation of ion channels.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the modulation of neuronal excitability. It has also been shown to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide as a research tool is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of CB1 receptor signaling pathways, which can be useful in understanding the role of the endocannabinoid system in various physiological processes. However, one limitation of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and other synthetic cannabinoids. One area of interest is the development of more selective CB1 receptor agonists that can be used to modulate specific signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various neurological disorders. Finally, there is a need for further research on the long-term effects of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and other synthetic cannabinoids on physiological processes and behavior.
Métodos De Síntesis
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be synthesized using a multi-step synthetic route that involves the condensation of 3-chloro-1-benzothiophene-2-carbonyl chloride with 3-aminobenzoic acid, followed by the amidation of the resulting intermediate with ammonia. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis, Parkinson's disease, and neuropathic pain.
Propiedades
Nombre del producto |
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C16H11ClN2O2S |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-(3-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-11-6-1-2-7-12(11)22-14(13)16(21)19-10-5-3-4-9(8-10)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Clave InChI |
QZARITSZGHZUIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)






![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)